molecular formula C16H17N3O2 B4864049 ethyl 2-(2,3-dihydro-1H-indol-1-yl)-4-methylpyrimidine-5-carboxylate

ethyl 2-(2,3-dihydro-1H-indol-1-yl)-4-methylpyrimidine-5-carboxylate

Cat. No.: B4864049
M. Wt: 283.32 g/mol
InChI Key: YQTYSYQDECBADW-UHFFFAOYSA-N
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Description

Ethyl 2-(2,3-dihydro-1H-indol-1-yl)-4-methylpyrimidine-5-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2,3-dihydro-1H-indol-1-yl)-4-methylpyrimidine-5-carboxylate typically involves the reaction of 2,3-dihydroindole with a pyrimidine derivative under specific conditions. One common method involves the use of boron hydrides for the reduction of functional groups in the starting materials . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as crystallization and chromatography to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,3-dihydro-1H-indol-1-yl)-4-methylpyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into more reduced forms, such as dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Boron hydrides and hydrogenation catalysts are often used for reduction reactions.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of functionalized indole derivatives.

Scientific Research Applications

Ethyl 2-(2,3-dihydro-1H-indol-1-yl)-4-methylpyrimidine-5-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 2-(2,3-dihydro-1H-indol-1-yl)-4-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(2,3-dihydro-1H-indol-1-yl)-4-methylpyrimidine-5-carboxylate is unique due to its specific combination of an indole and pyrimidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 2-(2,3-dihydroindol-1-yl)-4-methylpyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O2/c1-3-21-15(20)13-10-17-16(18-11(13)2)19-9-8-12-6-4-5-7-14(12)19/h4-7,10H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTYSYQDECBADW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1C)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-(2,3-dihydro-1H-indol-1-yl)-4-methylpyrimidine-5-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 2-(2,3-dihydro-1H-indol-1-yl)-4-methylpyrimidine-5-carboxylate
Reactant of Route 3
ethyl 2-(2,3-dihydro-1H-indol-1-yl)-4-methylpyrimidine-5-carboxylate
Reactant of Route 4
ethyl 2-(2,3-dihydro-1H-indol-1-yl)-4-methylpyrimidine-5-carboxylate
Reactant of Route 5
ethyl 2-(2,3-dihydro-1H-indol-1-yl)-4-methylpyrimidine-5-carboxylate
Reactant of Route 6
ethyl 2-(2,3-dihydro-1H-indol-1-yl)-4-methylpyrimidine-5-carboxylate

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